

# Apatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B1193564**

[Get Quote](#)

Foreword: This document provides an in-depth technical overview of **Apatinib** (also known as Rivoceranib), a significant small-molecule inhibitor in the landscape of anti-angiogenic cancer therapy. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the discovery, synthesis, and biological activity of this compound.

## Discovery and Development

**Apatinib**, with the developmental code YN968D1, was first synthesized by Advenchen Laboratories in California, USA.<sup>[1][2][3]</sup> The global development rights (excluding China) are held by Elevar Therapeutics (formerly LSK BioPharma), which has partnered with HLB-LS for development and marketing in South Korea.<sup>[1][3][4]</sup> In China, the rights are held by Jiangsu Hengrui Medicine Co., Ltd., which markets the drug under the brand name Aitan®.<sup>[3][4]</sup>

**Apatinib** received its first approval in December 2014 from the China Food and Drug Administration (CFDA), now the National Medical Products Administration (NMPA), for the treatment of patients with advanced or metastatic gastric adenocarcinoma who have progressed after two or more lines of prior chemotherapy.<sup>[4][5][6][7]</sup> Subsequently, in 2020, it was also approved in China as a second-line treatment for advanced hepatocellular carcinoma.<sup>[7]</sup> The US Food and Drug Administration (FDA) has granted Orphan Drug Designation to **Apatinib** for gastric cancer, adenoid cystic carcinoma, and hepatocellular carcinoma.<sup>[4][8][9]</sup> The drug is being investigated in numerous clinical trials worldwide for a variety of solid tumors.<sup>[1][3][7][8]</sup>

## Mechanism of Action and Signaling Pathways

**Apatinib** is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI).[\[1\]](#)[\[6\]](#)[\[10\]](#) Its primary mechanism of action is the potent and highly selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[11\]](#) By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, **Apatinib** blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[\[5\]](#)[\[11\]](#) [\[12\]](#)

This inhibition of VEGFR-2 activation disrupts downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, thereby preventing the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis. [\[1\]](#)[\[6\]](#)[\[11\]](#) The key signaling pathways modulated by **Apatinib** include:

- PI3K/AKT/mTOR Pathway: Inhibition of VEGFR-2 by **Apatinib** has been shown to suppress the phosphorylation and activation of key components of this pathway, including PI3K, AKT, and mTOR.[\[13\]](#)[\[14\]](#) This pathway is critical for cell survival and proliferation.
- MAPK/ERK Pathway: **Apatinib** also downregulates the phosphorylation of ERK in the MAPK pathway, which is involved in cell growth and differentiation.[\[12\]](#)[\[13\]](#)

Besides its primary target, **Apatinib** also exhibits inhibitory activity against other tyrosine kinases, including c-Kit, RET, and c-Src, which may contribute to its overall anti-tumor effects. [\[1\]](#)[\[5\]](#)[\[11\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Apatinib - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. elevartherapeutics.com [elevartherapeutics.com]
- 4. elevartx.com [elevartx.com]
- 5. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Apatinib Mesylate used for? [synapse.patsnap.com]
- 7. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elevartx.com [elevartx.com]
- 9. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 12. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Efficacy and Response Biomarkers of Apatinib in the Treatment of Malignancies in China: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193564#apatinib-discovery-and-synthesis-process]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)